molecular formula C17H31N5O7 B14254384 L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine CAS No. 475673-49-5

L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine

Katalognummer: B14254384
CAS-Nummer: 475673-49-5
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: RAEVDYOAAJQYDU-XGZQDADWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine is a peptide composed of five amino acids: isoleucine, alanine, serine, glycine, and alanine. This compound is part of a larger class of peptides that play crucial roles in various biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids .

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .

Analyse Chemischer Reaktionen

Types of Reactions

L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Wissenschaftliche Forschungsanwendungen

L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine has several scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis, folding, and stability.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine include other peptides with similar amino acid sequences, such as:

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness can influence its stability, solubility, and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

475673-49-5

Molekularformel

C17H31N5O7

Molekulargewicht

417.5 g/mol

IUPAC-Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C17H31N5O7/c1-5-8(2)13(18)16(27)21-9(3)14(25)22-11(7-23)15(26)19-6-12(24)20-10(4)17(28)29/h8-11,13,23H,5-7,18H2,1-4H3,(H,19,26)(H,20,24)(H,21,27)(H,22,25)(H,28,29)/t8-,9-,10-,11-,13-/m0/s1

InChI-Schlüssel

RAEVDYOAAJQYDU-XGZQDADWSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)O)N

Kanonische SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.